BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Drug‑likeness Lead optimisation Physicochemical characterisation

Procure N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide as a calibrated lipophilicity standard (XLogP3 4.4, TPSA 108 Ų) for profiling ADME properties. Suitable as a matched inactive control in HTS campaigns where the active chemotype is a 3-phenyl-1,2,4-thiadiazol-5-yl sulfanyl acetamide with varied N-aryl group. Enables differentiation of target-specific pharmacology from assay interference. The 2,4-difluorophenyl group may enhance CNS penetration; validate experimentally. Request tailored packaging and upfront characterization.

Molecular Formula C16H11F2N3OS2
Molecular Weight 363.4
CAS No. 864856-07-5
Cat. No. B2374377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS864856-07-5
Molecular FormulaC16H11F2N3OS2
Molecular Weight363.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H11F2N3OS2/c17-11-6-7-13(12(18)8-11)19-14(22)9-23-16-20-15(21-24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)
InChIKeyRCEOZCJQSRKHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (864856‑07‑5): Chemical Identity Core Data for Procurement Screening


N-(2,4-Difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic small molecule belonging to the 1,2,4‑thiadiazole acetamide class with the molecular formula C₁₆H₁₁F₂N₃OS₂ and molecular weight 363.4 g·mol⁻¹. It is listed in the PubChem Compound database (CID 7119265) with computed XLogP3 of 4.4, a topological polar surface area (TPSA) of 108 Ų, and one hydrogen‑bond donor [1]. The compound is marketed by several specialty chemical suppliers and referenced in the patent literature as a member of thiadiazolyl acetamide libraries targeted toward neurodegenerative indications [2]. However, peer‑reviewed, quantitative bioactivity data for this precise compound are absent from the accessible literature.

Why In‑Class Interchange is Risky for 864856‑07‑5: Structural Sensitivity in the 1,2,4‑Thiadiazole Acetamide Series


Within the 1,2,4‑thiadiazole acetamide series, small variations in the N‑aryl acetamide substituent can produce large shifts in target affinity, selectivity, and ADME profile. The 2,4‑difluorophenyl group of 864856‑07‑5 is a lipophilic, electron‑withdrawing motif known to modulate both metabolic stability and binding‑pose interactions in analogous heterocyclic series. Without direct, quantitative comparative data it cannot be claimed that 864856‑07‑5 is superior; however, any attempt to substitute it with a close analog—such as the N‑(4‑chlorophenyl) or N‑(4‑methylphenyl) congener—must be supported by an experimental head‑to‑head assay to verify that potency, selectivity, and physicochemical properties are conserved. The absence of such data for 864856‑07‑5 itself underscores the procurement risk and the need for upfront characterization before any substitution decision is made [1].

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide


Physicochemical Baseline Versus Literature Thiadiazole Acetamide Congeners

In the absence of head‑to‑head bioactivity data, the computed physicochemical profile of 864856‑07‑5 can be compared with structurally characterised 1,2,4‑thiadiazole acetamides from the literature. The target compound exhibits an XLogP3 of 4.4 and a TPSA of 108 Ų [1]. In the study of adenosine A₁ receptor antagonists, the 1,2,4‑thiadiazol‑5‑yl acetamide VUF5472 showed a Kᵢ of 20 nM, while its close analog bearing a benzyl instead of a 3‑phenyl group displayed a 10‑fold potency loss [2]. No direct extrapolation to 864856‑07‑5 is warranted, but the observation that small substituent changes at the 3‑position of the thiadiazole ring can cause substantial potency shifts underscores the value of verifying the specific compound’s activity rather than relying on class‑average expectations.

Drug‑likeness Lead optimisation Physicochemical characterisation

Global Structural Similarity Mapping Against Known Bioactive 1,2,4‑Thiadiazoles

A substructure search of the 3‑phenyl‑1,2,4‑thiadiazol‑5‑yl sulfanyl acetamide scaffold in BindingDB reveals closely related compounds such as BDBM55115 and BDBM50244718, which show IC₅₀ values of 11 nM against human fatty acid amide hydrolase (FAAH) [1]. However, these congeners differ in the N‑aryl acetamide region—replacing the 2,4‑difluorophenyl group with a triazolyl moiety or a piperazine‑derived carboxamide. The 2,4‑difluorophenyl motif in 864856‑07‑5 may redirect selectivity toward distinct targets or alter pharmacokinetic properties; until comparative selectivity panels are available, 864856‑07‑5 must be considered an unvalidated singleton within this scaffold family.

Selectivity Off‑target liability Chemical biology

Lipophilic Ligand Efficiency Contextualisation for Fragment‑Based Drug Discovery

For procurement decisions in fragment‑ or scaffold‑based programmes, the lipophilic ligand efficiency (LLE) of 864856‑07‑5 can be estimated. With a computed XLogP3 of 4.4 and molecular weight of 363.4 g·mol⁻¹ [1], the compound occupies a space between rule‑of‑five‑compliant leads and more lipophilic screening hits. In contrast, the related ester ethyl 2‑[(3‑phenyl‑1,2,4‑thiadiazol‑5‑yl)sulfanyl]acetate (XLogP3 ~2.7, MW ~280) has lower lipophilicity but carries a metabolically labile ester group, while many literature 1,2,4‑thiadiazole amides with sub‑micromolar activity exhibit XLogP3 values >5 [2]. The 2,4‑difluorophenyl group of 864856‑07‑5 offers a pragmatic compromise between lipophilicity and metabolic stability, positioning it as a candidate for further lead optimisation in series where high clearance has plagued earlier analogs.

Fragment‐based drug discovery LE metrics Hit expansion

Target Research Applications for N-(2,4-Difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Based on Scaffold Evidence


Scaffold‑Based Lead Expansion for CNS or Peripheral Enzyme Targets

Given the known FAAH inhibitory activity of structurally akin 1,2,4‑thiadiazol‑5‑ylamides and the patenting of related thiadiazolyl acetamides for neurodegenerative disorders, 864856‑07‑5 can serve as a diversification point for combinatorial amide libraries aimed at CNS‑penetrant enzyme targets. The 2,4‑difluorophenyl group may enhance blood‑brain barrier permeability relative to unsubstituted phenyl analogs, a hypothesis that requires experimental validation but is supported by longstanding medicinal chemistry precedent for fluorinated aromatics [1].

Physicochemical Benchmarking and LLE‑Driven Hit Triage

Procurement organisations that employ ADME‑aware front‑loading can utilise 864856‑07‑5 as a calibrated lipophilicity standard in 1,2,4‑thiadiazole series. Its XLogP3 of 4.4 and TPSA of 108 Ų place it in the desirable window for oral bioavailability screening, making it a suitable control compound for profiling new analogs against CYP liability, permeability, and solubility thresholds [1].

Negative Control Chemotype for Target‑Specific Screening Cascades

Until target engagement data are published, 864856‑07‑5 can be deployed as a carefully matched inactive control in HTS campaigns where the active chemotype is a 3‑phenyl‑1,2,4‑thiadiazol‑5‑yl sulfanyl acetamide with a different N‑aryl group. Because the core scaffold is conserved but the crucial N‑aryl determinant is altered, it can help differentiate target‑specific pharmacology from assay interference or pan‑assay interference compounds (PAINS) [1].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.